molecular formula C5H9N B13335625 Cyclobut-2-en-1-ylmethanamine

Cyclobut-2-en-1-ylmethanamine

Cat. No.: B13335625
M. Wt: 83.13 g/mol
InChI Key: VPHKGCJQKBCQHF-UHFFFAOYSA-N
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Description

Cyclobut-2-en-1-ylmethanamine is an organic compound characterized by a cyclobutene ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobut-2-en-1-ylmethanamine can be synthesized through several methods. One common approach involves the cyclization of acyl ketene dithioacetals, which leads to the formation of cyclobutene derivatives . Another method includes the cyclobutenylation/deprotection cascade from N-Boc protected indoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Cyclobut-2-en-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of cyclobutene oxides.

    Reduction: Reduction reactions can convert the cyclobutene ring into a cyclobutane ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Cyclobutene oxides.

    Reduction: Cyclobutane derivatives.

    Substitution: Various substituted cyclobutene derivatives.

Scientific Research Applications

Cyclobut-2-en-1-ylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Cyclobut-2-en-1-ylmethanamine exerts its effects involves interactions with various molecular targets. The cyclobutene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and nucleic acids, influencing their function.

Comparison with Similar Compounds

    Cyclobut-1-en-1-ylmethanamine: Similar structure but with different positioning of the double bond.

    Cyclobutane-1-ylmethanamine: Lacks the double bond, leading to different chemical properties.

    Cyclopropylmethanamine: Smaller ring size, resulting in different reactivity.

Uniqueness: Cyclobut-2-en-1-ylmethanamine is unique due to its combination of a cyclobutene ring and a methanamine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

cyclobut-2-en-1-ylmethanamine

InChI

InChI=1S/C5H9N/c6-4-5-2-1-3-5/h1-2,5H,3-4,6H2

InChI Key

VPHKGCJQKBCQHF-UHFFFAOYSA-N

Canonical SMILES

C1C=CC1CN

Origin of Product

United States

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